molecular formula C21H11Cl2NO3 B401174 5-BENZOYL-2-(2,5-DICHLOROPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

5-BENZOYL-2-(2,5-DICHLOROPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

Cat. No.: B401174
M. Wt: 396.2g/mol
InChI Key: FFCLAVIAPCPZHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-BENZOYL-2-(2,5-DICHLOROPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound that belongs to the class of isoindole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BENZOYL-2-(2,5-DICHLOROPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dichlorobenzaldehyde with phthalic anhydride in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then subjected to cyclization and benzoylation reactions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-BENZOYL-2-(2,5-DICHLOROPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield hydroxy derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.

Scientific Research Applications

5-BENZOYL-2-(2,5-DICHLOROPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-BENZOYL-2-(2,5-DICHLOROPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 5-Benzoyl-2-phenyl-isoindole-1,3-dione
  • 2-(2,5-Dichloro-phenyl)-isoindole-1,3-dione
  • 5-Benzoyl-isoindole-1,3-dione

Uniqueness

5-BENZOYL-2-(2,5-DICHLOROPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to the presence of both benzoyl and dichlorophenyl groups, which can significantly influence its chemical reactivity and biological activity

Properties

Molecular Formula

C21H11Cl2NO3

Molecular Weight

396.2g/mol

IUPAC Name

5-benzoyl-2-(2,5-dichlorophenyl)isoindole-1,3-dione

InChI

InChI=1S/C21H11Cl2NO3/c22-14-7-9-17(23)18(11-14)24-20(26)15-8-6-13(10-16(15)21(24)27)19(25)12-4-2-1-3-5-12/h1-11H

InChI Key

FFCLAVIAPCPZHO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=C(C=CC(=C4)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=C(C=CC(=C4)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.